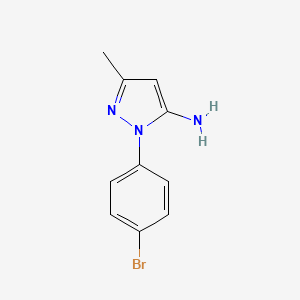
3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride involves several steps. One common synthetic route includes the reaction of 3,4-dimethylbiphenyl with an amine under specific conditions to form the desired amine derivative. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for larger-scale production and may include additional purification steps to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions are often ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Applications De Recherche Scientifique
3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: The compound is used in studies involving the interaction of small molecules with biological targets, such as enzymes or receptors.
Medicine: Research involving this compound may focus on its potential therapeutic effects or its role as a precursor in the synthesis of pharmaceutical agents.
Mécanisme D'action
The mechanism of action of 3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride can be compared with other similar compounds, such as:
3,3’-Dimethylbiphenyl: This compound has a similar structure but lacks the amine group, making it less reactive in certain chemical reactions.
4,4’-Dimethylbiphenyl: This compound also has a similar structure but differs in the position of the methyl groups, which can affect its chemical properties and reactivity.
Biphenyl-3-ylamine: This compound lacks the methyl groups, making it less hydrophobic and potentially altering its interaction with biological targets.
3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets in research applications .
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(15)9-12;/h3-9H,15H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUAICFCIFZTGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2376146.png)

![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2376148.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2376149.png)

![3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B2376153.png)
![3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole](/img/structure/B2376155.png)
![3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide](/img/structure/B2376156.png)



![1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2376165.png)
![4-Chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2376166.png)

